Bcl-2-IN-3

Apoptosis Bcl-2 Family Selectivity Profile

Bcl-2-IN-3 (TW-37) is a non-peptidic pan-inhibitor of Bcl-2 (Ki=290 nM) and Mcl-1 (Ki=260 nM), overcoming Mcl-1-driven resistance that limits Bcl-2-selective agents like Venetoclax. Validated in PC-3 prostate cancer cells (IC50=200 nM) and in vivo xenograft models (MTD 40 mg/kg i.v.). Enables apoptosis restoration studies in solid and hematologic cancers, ideal for DLBCL combination therapy research. Research-use only. Order now.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 383860-03-5
Cat. No. B1663805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-3
CAS383860-03-5
Synonyms4-Methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene;  1,1-(1,2-Ethanediyl)bis[5-                              methoxy-2-nitroso-benzene
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
InChIInChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
InChIKeyYPSXFMHXRZAGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bcl-2-IN-3 (TW-37) for Cancer Research: A Non-Peptide Pan-Inhibitor of Bcl-2 Family Proteins


Bcl-2-IN-3 (CAS 383860-03-5, also designated as TW-37) is a non-peptidic, small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. It is a rationally designed compound that targets the BH3-binding groove of multiple family members, including Bcl-2, Mcl-1, and Bcl-xL [1]. Unlike many clinical Bcl-2 inhibitors which are highly selective for a single protein, Bcl-2-IN-3 exhibits a broad, pan-inhibitory profile [2].

Why Bcl-2-IN-3 (TW-37) Cannot Be Replaced by Common Bcl-2 Family Inhibitors in Research


Generic substitution among Bcl-2 family inhibitors is scientifically unsound due to profound differences in their target selectivity profiles. Clinical compounds like Venetoclax (ABT-199) are exquisitely selective for Bcl-2, while others like A-1155463 are selective for Bcl-xL . Bcl-2-IN-3 (TW-37) is distinguished by its balanced, high-affinity inhibition of both Bcl-2 (Ki = 290 nM) and Mcl-1 (Ki = 260 nM), a critical feature for studies involving Mcl-1-driven resistance, where Bcl-2-selective agents are ineffective . Simply interchanging one Bcl-2 family inhibitor for another will introduce significant experimental variability due to these divergent target engagement profiles, thereby compromising data reproducibility and the validity of mechanistic conclusions.

Quantitative Differential Evidence Guide for Bcl-2-IN-3 (TW-37) vs. Alternative Bcl-2 Family Inhibitors


Unique Balanced Pan-Inhibitory Profile of Bcl-2-IN-3 vs. Clinical Bcl-2 Inhibitors

Bcl-2-IN-3 (TW-37) is distinguished from the clinical compound ABT-199 (Venetoclax) and the Bcl-xL-selective inhibitor A-1155463 by its balanced pan-inhibitory profile. TW-37 inhibits Bcl-2, Mcl-1, and Bcl-xL with comparable, sub-micromolar Ki values [1]. In contrast, ABT-199 is exquisitely selective for Bcl-2 and has no activity against Mcl-1, while A-1155463 is highly selective for Bcl-xL with minimal Bcl-2 inhibition . This broad-spectrum activity makes Bcl-2-IN-3 a superior tool compound for investigating complex apoptosis signaling networks.

Apoptosis Bcl-2 Family Selectivity Profile Mcl-1 Resistance

Differential Antiproliferative Effect of Bcl-2-IN-3 in Chemoresistant Lymphoma vs. Normal Cells

In a direct head-to-head comparison, Bcl-2-IN-3 (TW-37) demonstrated a significant antiproliferative effect against the chemoresistant WSU-DLCL2 diffuse large B-cell lymphoma cell line, while exhibiting no effect on normal peripheral blood lymphocytes (PBLs) under the same experimental conditions [1]. This differential activity highlights a favorable therapeutic window in a preclinical model and supports the compound's specificity for malignant B-cells.

Diffuse Large B-Cell Lymphoma Chemoresistance Selective Cytotoxicity Antiproliferative Assay

In Vivo Efficacy and Tolerability: Bcl-2-IN-3 Monotherapy and CHOP Combination in Xenograft Models

Bcl-2-IN-3 (TW-37) has a defined in vivo profile, with a maximum tolerated dose (MTD) established at 40 mg/kg for three intravenous injections in a SCID mouse xenograft model [1]. As a monotherapy, TW-37 led to significant tumor growth inhibition. Notably, its combination with the standard CHOP chemotherapy regimen resulted in more complete tumor inhibition compared to either CHOP or TW-37 alone . This contrasts with clinical Bcl-2-selective inhibitors like Venetoclax, which are often used in different combination strategies and have distinct toxicity profiles, such as tumor lysis syndrome .

Xenograft Model In Vivo Efficacy Combination Therapy Maximum Tolerated Dose

Bcl-2-IN-3 Demonstrates >3-Fold Selectivity for Bcl-2 Over Bcl-xL

Quantitative analysis of Bcl-2-IN-3's binding profile reveals a >3-fold selectivity for Bcl-2 (Ki = 290 nM) over Bcl-xL (Ki = 1110 nM) [1]. This level of selectivity is a key differentiator from the clinical pan-inhibitor ABT-263 (Navitoclax), which binds to Bcl-2, Bcl-xL, and Bcl-w with similar, sub-nanomolar affinity (Ki ≤ 1 nM) . Bcl-2-IN-3's intermediate selectivity profile may offer a unique experimental tool for dissecting Bcl-2-specific functions without the profound, dose-limiting Bcl-xL-mediated thrombocytopenia associated with ABT-263.

Bcl-2 Family Selectivity Binding Affinity BH3 Mimetic

Optimal Research and Procurement Applications for Bcl-2-IN-3 (TW-37)


Investigating Mcl-1-Mediated Resistance Mechanisms in Cancer

Bcl-2-IN-3 (TW-37) is an essential tool compound for researchers studying Mcl-1-driven resistance to apoptosis. Its ability to inhibit both Bcl-2 and Mcl-1 with high affinity (Ki = 290 nM and 260 nM, respectively) makes it uniquely suited for experiments designed to overcome the common resistance mechanism seen with Bcl-2-selective inhibitors like Venetoclax . By directly targeting Mcl-1, Bcl-2-IN-3 enables the study of apoptosis restoration in cancer cell lines and primary samples that are refractory to Bcl-2-specific agents [1].

Preclinical In Vivo Studies of Lymphoma and B-Cell Malignancies

Given its established in vivo profile, Bcl-2-IN-3 is an excellent choice for preclinical xenograft and syngeneic mouse models of B-cell malignancies. The compound's maximum tolerated dose (MTD) of 40 mg/kg (3 i.v. injections) and its demonstrated ability to enhance the efficacy of the CHOP chemotherapy regimen provide a clear, data-driven starting point for in vivo study design [2]. This is particularly valuable for researchers developing novel combination therapies for diffuse large B-cell lymphoma (DLBCL) and other hematological cancers.

Dissecting Bcl-2 vs. Bcl-xL Signaling Pathways

With a defined >3-fold selectivity for Bcl-2 over Bcl-xL, Bcl-2-IN-3 serves as a valuable chemical probe to differentiate the biological functions of these closely related anti-apoptotic proteins [3]. Its intermediate selectivity profile allows researchers to study Bcl-2-dependent pathways with a degree of specificity, while its residual activity against Bcl-xL provides a relevant contrast to both non-selective pan-inhibitors (like ABT-263) and exquisitely selective Bcl-2 inhibitors (like Venetoclax). This makes it a critical component in any comprehensive Bcl-2 family inhibitor toolkit.

Apoptosis Research in Solid Tumors with High Bcl-2/Mcl-1 Expression

Evidence from studies in prostate and pancreatic cancer cell lines indicates that Bcl-2-IN-3 effectively inhibits cell growth and induces apoptosis in solid tumor models where Bcl-2 and Mcl-1 are key survival factors [4]. For example, it has demonstrated potent activity in PC-3 prostate cancer cells (IC50 = 200 nM). Researchers studying the role of the Bcl-2 family in solid tumor biology and response to therapy should prioritize Bcl-2-IN-3 for its ability to engage multiple relevant targets simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcl-2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.